Ilginatinib

Catalog No.
S002264
CAS No.
1239358-86-1
M.F
C21H20FN7
M. Wt
389.43
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilginatinib

CAS Number

1239358-86-1

Product Name

Ilginatinib

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine

Molecular Formula

C21H20FN7

Molecular Weight

389.43

InChI

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1

InChI Key

UQTPDWDAYHAZNT-AWEZNQCLSA-N

SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

NS018; NS-018; NS 018.

Description

The exact mass of the compound Ilginatinib is 389.17642 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Ilginatinib works by competitively binding to the ATP-binding pocket of these tyrosine kinases, thereby preventing them from transferring phosphate groups to their downstream substrates. This inhibition disrupts the signaling cascade, leading to the arrest of cell growth and proliferation and ultimately inducing cell death in cancer cells.

Studies have shown that Ilginatinib exhibits activity against a broad spectrum of malignancies, including:

  • Acute myeloid leukemia (AML) with FLT3 mutations
  • Gastrointestinal stromal tumors (GIST) harboring mutations in c-Kit
  • Other advanced solid tumors with activating mutations in these tyrosine kinases

Clinical Trials

Ilginatinib has been evaluated in several clinical trials for the treatment of various cancers, either as a single agent or in combination with other chemotherapeutic agents.

  • In a phase III trial for FLT3-mutated AML, Ilginatinib demonstrated improved overall survival compared to standard chemotherapy .
  • Studies have also shown promising results for the use of Ilginatinib in the treatment of GIST, with improved progression-free survival compared to imatinib, another tyrosine kinase inhibitor .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

389.17642

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ns-018

Dates

Modify: 2023-07-15
1: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. Review. PubMed PMID: 24766055.
2: Kuroda J, Kodama A, Chinen Y, Shimura Y, Mizutani S, Nagoshi H, Kobayashi T, Matsumoto Y, Nakaya Y, Tamura A, Kobayashi Y, Naito H, Taniwaki M. NS-018, a selective JAK2 inhibitor, preferentially inhibits CFU-GM colony formation by bone marrow mononuclear cells from high-risk myelodysplastic syndrome patients. Leuk Res. 2014 May;38(5):619-24. doi: 10.1016/j.leukres.2014.03.001. Epub 2014 Mar 11. PubMed PMID: 24679585.
3: Nakaya Y, Shide K, Naito H, Niwa T, Horio T, Miyake J, Shimoda K. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Blood Cancer J. 2014 Jan 10;4:e174. doi: 10.1038/bcj.2013.73. PubMed PMID: 24413068; PubMed Central PMCID: PMC3913942.
4: Furqan M, Mukhi N, Lee B, Liu D. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application. Biomark Res. 2013 Jan 16;1(1):5. doi: 10.1186/2050-7771-1-5. PubMed PMID: 24252238; PubMed Central PMCID: PMC3776247.
5: Tam CS, Verstovsek S. Investigational Janus kinase inhibitors. Expert Opin Investig Drugs. 2013 Jun;22(6):687-99. doi: 10.1517/13543784.2013.774373. Epub 2013 Feb 23. Review. PubMed PMID: 23432430.
6: Nakaya Y, Shide K, Niwa T, Homan J, Sugahara S, Horio T, Kuramoto K, Kotera T, Shibayama H, Hori K, Naito H, Shimoda K. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Blood Cancer J. 2011 Jul;1(7):e29. doi: 10.1038/bcj.2011.29. Epub 2011 Jul 22. PubMed PMID: 22829185; PubMed Central PMCID: PMC3255248.

Explore Compound Types